(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid is a synthetic compound that plays a significant role in various biochemical applications, particularly in peptide synthesis and drug development. This compound features a tert-butoxycarbonyl protecting group, which is commonly used to protect amines during chemical reactions.
This compound can be classified under the category of amino acids and derivatives. It is particularly relevant in the field of medicinal chemistry, where it serves as a precursor for the synthesis of various bioactive molecules. The chemical structure of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid includes a chiral center, which contributes to its stereochemical properties.
The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid typically involves several key steps:
These methods are crucial for ensuring high yields and purity of the final product.
The molecular formula for (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid is , with a molar mass of approximately 260.33 g/mol. The compound exhibits a specific stereochemistry due to its chiral center at the second carbon atom.
(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid participates in various chemical reactions:
These reactions are essential for constructing larger peptides and proteins.
The mechanism of action for (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid primarily involves its role as an intermediate in peptide synthesis. When incorporated into peptides, this compound can influence:
The precise mechanism will depend on the specific context of its use in biochemical processes.
These properties are essential for handling and application in laboratory settings.
(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid has several applications:
The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid relies on strategic tert-butoxycarbonyl (Boc) group deployment to shield the α-amino group during peptide elongation. The core precursor, 3-amino-5,5-dimethylhexanoic acid, is synthesized via Arndt-Eistert homologation or Michael addition to α,β-unsaturated carbonyls, yielding the racemic 5,5-dimethylhexanoic acid backbone [7]. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran/water mixtures, achieving near-quantitative yields under mild conditions (0–25°C, pH 9–10) [10]. This method minimizes epimerization risks associated with the chiral C2 center.
A critical advancement involves solid-phase peptide synthesis (SPPS) compatibility. Boc-protected derivatives enable segment condensation in hydrophobic peptides, where the steric bulk of the 5,5-dimethyl group reduces aggregation during chain assembly. However, final resin cleavage necessitates hazardous hydrogen fluoride (HF), requiring specialized equipment [1]. Recent protocols substitute HF with trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl triflate (TMSOTf), which cleave Boc groups while preserving acid-labile side chains [5].
Table 1: Boc Protection Conditions for 3-Amino-5,5-dimethylhexanoic Acid
Reagent | Solvent System | Temperature | Yield | Epimerization Risk |
---|---|---|---|---|
Boc₂O | THF/H₂O (pH 9) | 0°C | 95% | Low |
Boc₂O/DMAP | Dioxane | 25°C | 98% | Moderate |
Boc-OSu (Succinimide ester) | Acetonitrile | 40°C | 90% | Low |
Achieving enantiomeric purity at C2 demands asymmetric induction or chiral resolution. Evans’ oxazolidinone auxiliaries facilitate stereocontrol during alkylation of glycine equivalents. For example, (S)-4-isopropyl-3-propionyl-oxazolidinone undergoes diastereoselective alkylation with 1-bromo-3,3-dimethylbutane, followed by hydrolysis to yield (2S)-3-amino-5,5-dimethylhexanoic acid with >98% ee [7].
Alternatively, enzymatic resolution using immobilized acylases (e.g., Aspergillus oryzae protease) selectively deprotects the (S)-enantiomer from N-acetyl-DL-3-amino-5,5-dimethylhexanoic acid. This process achieves 46% yield and 99% ee for the (S)-isomer, with efficient recovery of the (R)-enantiomer for racemization [5]. The 5,5-dimethyl substituent enhances stereodiscrimination by enzymes due to its steric bulk, improving kinetic resolution efficiency.
Recent work also employs chiral pool synthesis from (S)-tert-leucine, though the additional methylene unit in the target compound requires chain elongation via diazotization or Wittig reactions, which may compromise optical purity [6].
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) traditionally activate the carboxyl group of Boc-protected amino acids for amide bond formation. However, DCC generates insoluble N,N'-dicyclohexylurea byproducts, complicating purification. Water-soluble carbodiimides such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) offer sustainable advantages. EDC-mediated coupling in aqueous buffers (e.g., MES, pH 4.5) achieves 80–90% efficiency without organic solvents [4] [8].
Mechanochemical approaches eliminate solvents entirely. Ball-milling Boc-5,5-dimethylnorvaline with peptide substrates and EDC·HCl produces amide bonds in 85% yield within 30 minutes, reducing waste versus solution-phase methods [8]. Additionally, reagentless electrochemical activation of carboxyl groups shows promise, though yields for sterically hindered analogs like 5,5-dimethylhexanoic acid remain suboptimal (∼65%) [4].
Table 2: Solvent Systems for Carbodiimide-Mediated Coupling
Carbodiimide | Solvent | Reaction Time | Yield | Byproduct Removal Difficulty |
---|---|---|---|---|
DCC | Dichloromethane | 12 h | 92% | High (DCU filtration) |
EDC·HCl | Water (pH 4.5) | 2 h | 88% | Low (water-soluble urea) |
EDC·HCl | Solvent-free (ball-milling) | 0.5 h | 85% | None |
Scaling Boc-protected 5,5-dimethylhexanoic acid synthesis requires optimizing three stages: (1) precursor racemate synthesis, (2) enantiomeric resolution, and (3) global deprotection. Continuous-flow hydrogenation converts nitrile intermediates (e.g., 5,5-dimethyl-2-aminopentanenitrile) to primary amines using Raney nickel, achieving 95% conversion at 100 bar H₂ [5]. Subsequent Boc protection in flow reactors with Boc₂O exhibits 99% conversion at 50°C, minimizing thermal racemization.
The HF-dependent resin cleavage in SPPS remains a bottleneck. On-site HF generators mitigate transportation risks by producing anhydrous HF via electrolysis of KF·2HF. Alternatively, Lewis acid-assisted deprotection with boron trifluoride etherate in trifluoroacetic acid cleaves Boc groups and resin linkages at 0°C, reducing side reactions like tert-butylation of tryptophan [1].
Cost analysis reveals that enzymatic resolution lowers production expenses by 30% versus chiral auxiliaries, despite lower yields (45–50% vs. 70%). This is due to recyclable biocatalysts and avoided heavy-metal catalysts [5].
Table 3: Industrial Process Parameters for Key Steps
Step | Reactor Type | Temperature | Catalyst/Reagent | Throughput (kg/L/h) |
---|---|---|---|---|
Racemate Synthesis | Batch | 120°C | Pd/C (H₂) | 0.8 |
Enzymatic Resolution | Continuous Stirred-Tank | 37°C | Immobilized Acylase | 1.2 |
Boc Deprotection/Cleavage | Flow | 0°C | BF₃·Et₂O/TFA | 2.5 |
Economic and Environmental Impact: Life-cycle assessments demonstrate that enzymatic routes reduce solvent waste by 60% versus chemical resolution. However, capital investment for HF-safe infrastructure remains high, favoring TMSOTf-based processes for new facilities [1] [10].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: